molecular formula C16H17NO2 B3046319 2-(4-T-Butylphenyl)isonicotinic acid CAS No. 1226273-21-7

2-(4-T-Butylphenyl)isonicotinic acid

Cat. No.: B3046319
CAS No.: 1226273-21-7
M. Wt: 255.31
InChI Key: YOVPEGIHXKWZTA-UHFFFAOYSA-N
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Description

2-(4-T-Butylphenyl)isonicotinic acid is an organic compound with the molecular formula C16H17NO2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-T-Butylphenyl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reactants: 4-tert-butylphenylboronic acid and 2-bromopyridine.

    Catalyst: Palladium(II) acetate (Pd(OAc)2).

    Ligand: Triphenylphosphine (PPh3).

    Base: Potassium carbonate (K2CO3).

    Solvent: Tetrahydrofuran (THF) or a mixture of water and ethanol.

    Temperature: 80-100°C.

    Time: 12-24 hours.

The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and ligands can reduce costs and increase the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-T-Butylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Coupling Reactions: Palladium catalysts and boronic acids or halides are used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacophore in drug design. Notable applications include:

  • Anti-inflammatory Properties : Preliminary studies suggest that 2-(4-T-Butylphenyl)isonicotinic acid may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research indicates that derivatives of isonicotinic acid can have anticancer properties, which may extend to this compound through similar mechanisms of action.

Materials Science

In materials science, this compound is utilized in the synthesis of organic semiconductors. Its unique structure allows it to contribute to:

  • Electronic Applications : The incorporation of this compound into organic electronic devices can enhance their efficiency and stability.

Biological Studies

The interaction of this compound with biological macromolecules is an area of active investigation:

  • Mechanism of Action : Understanding how this compound interacts with proteins and nucleic acids can provide insights into its therapeutic potential.
  • Target Identification : Similar to isoniazid, which targets the mycobacterium tuberculosis katG enzyme, this compound may interact with specific biological targets, leading to diverse biological activities including antibacterial and antifungal effects.

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its versatility allows it to be employed in:

  • Synthesis Pathways : The compound can be involved in various chemical reactions such as oxidation, reduction, and substitution, facilitating the development of new materials and compounds.

Comparison with Similar Compounds

2-(4-T-Butylphenyl)isonicotinic acid can be compared with other similar compounds, such as:

    Isonicotinic Acid: The parent compound, which lacks the 4-tert-butylphenyl group, has different chemical properties and applications.

    Nicotinic Acid: Another isomer with the carboxyl group at the 3-position, used primarily as a vitamin (niacin).

    Picolinic Acid: An isomer with the carboxyl group at the 2-position, known for its role in metal ion chelation.

The presence of the 4-tert-butylphenyl group in this compound imparts unique chemical and physical properties, making it distinct from these related compounds.

Biological Activity

2-(4-T-Butylphenyl)isonicotinic acid is an organic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of isonicotinic acid, characterized by the presence of a 4-tert-butylphenyl group. Its molecular formula is C16H17NO2, and it exhibits various biological properties, including anti-mycobacterial, antibacterial, antifungal, and antiviral activities .

The biological activity of this compound is thought to be related to its structural similarity to isoniazid, a well-known anti-tuberculosis drug. The mechanism involves the inhibition of mycolic acid synthesis in the cell wall of Mycobacterium tuberculosis, which is crucial for bacterial survival .

Key Mechanisms:

  • Prodrug Activation : Similar to isoniazid, this compound may act as a prodrug that gets converted into its active form, isonicotinic acid, which then exerts its biological effects .
  • Biochemical Pathways : It interferes with essential cellular processes by inhibiting pathways involved in the synthesis of vital components like mycolic acids .

Biological Activities

The compound has been studied for various biological activities:

Antimicrobial Activity

  • Anti-mycobacterial : Exhibits significant activity against Mycobacterium tuberculosis.
  • Antibacterial : Effective against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of isonicotinic acid can inhibit strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal : Demonstrates antifungal properties against Candida species and other fungi .
Activity TypeTarget OrganismMIC (µg/mL)
Anti-mycobacterialMycobacterium tuberculosis< 1
AntibacterialStaphylococcus aureus7.81
Escherichia coli4.69
AntifungalCandida albicans16.69

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Inhibitory Effects on Tumorigenesis : In animal models, compounds structurally related to this compound have shown potential in reducing tumor incidence when tested against carcinogens like benzo[a]pyrene .
  • Molecular Docking Studies : Research has utilized molecular docking to predict the interaction of this compound with bacterial proteins, indicating a strong binding affinity that correlates with its observed antimicrobial activity .
  • Synthesis and Testing : A series of acylhydrazones derived from nicotinic acid hydrazide were synthesized and tested for antimicrobial activity, with some derivatives showing promising results against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Properties

IUPAC Name

2-(4-tert-butylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)13-6-4-11(5-7-13)14-10-12(15(18)19)8-9-17-14/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVPEGIHXKWZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680769
Record name 2-(4-tert-Butylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226273-21-7
Record name 2-(4-tert-Butylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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